Apitoxin
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Overview
Description
Apitoxin, commonly known as bee venom, is a complex mixture of proteins and smaller molecules produced by honey bees. It is a cytotoxic and hemotoxic bitter colorless liquid that can cause local inflammation. The primary components of this compound include melittin, phospholipase A2, apamin, and various bioamines such as histamine and catecholamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Apitoxin is typically collected from bees rather than synthesized chemically. The collection process involves stimulating bees to sting a collection device, which then captures the venom. This method ensures the preservation of the venom’s bioactive components .
Industrial Production Methods
In industrial settings, this compound is collected using specialized equipment that safely stimulates bees to release their venom. The venom is then purified and processed to remove impurities while maintaining its bioactivity. This process involves filtration, centrifugation, and lyophilization .
Chemical Reactions Analysis
Types of Reactions
Apitoxin undergoes various chemical reactions, including:
Oxidation: Melittin, a major component, can undergo oxidation, affecting its biological activity.
Hydrolysis: Phospholipase A2 catalyzes the hydrolysis of phospholipids, leading to cell membrane degradation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the oxidation of melittin.
Hydrolytic Conditions: Phospholipase A2 requires specific pH and temperature conditions to catalyze the hydrolysis of phospholipids.
Major Products Formed
Oxidation Products: Oxidized melittin derivatives.
Hydrolysis Products: Lysophospholipids and free fatty acids from the action of phospholipase A2.
Scientific Research Applications
Apitoxin has a wide range of scientific research applications:
Chemistry: Used to study the effects of peptides and enzymes on cell membranes.
Biology: Investigated for its role in bee defense mechanisms and its effects on other organisms.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, antiviral, neuroprotective, anti-arthritic, and anti-cancer activities
Industry: Utilized in the development of new pharmaceuticals and cosmetic products.
Mechanism of Action
Apitoxin exerts its effects through several mechanisms:
Melittin: Disrupts cell membranes by forming pores, leading to cell lysis.
Phospholipase A2: Hydrolyzes phospholipids in cell membranes, causing cell damage and inflammation.
Apamin: Blocks calcium-activated potassium channels, affecting nerve signal transmission.
Bioamines: Histamine and catecholamines contribute to the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Sea Nettle Toxin: Similar in its ability to cause local inflammation and cell damage.
Snake Venom: Contains phospholipase A2 and other enzymes that degrade cell membranes.
Scorpion Venom: Contains neurotoxins that affect ion channels.
Uniqueness
Apitoxin is unique due to its complex mixture of peptides, enzymes, and bioamines, which collectively contribute to its wide range of biological activities. Its primary component, melittin, is particularly notable for its potent membrane-disrupting properties .
Properties
IUPAC Name |
2-[[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(carbamoylamino)propanoyl]-(3-amino-3-oxopropyl)carbamoyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H224N38O31/c1-24-71(18)101(159-95(172)58-133)119(189)143-61-96(173)145-74(21)107(177)160-99(69(14)15)120(190)154-85(53-64(4)5)112(182)150-83(41-31-34-49-132)111(181)161-100(70(16)17)121(191)155-87(55-66(8)9)114(184)165-104(76(23)169)124(194)162-98(68(12)13)118(188)142-62-97(174)147-89(56-67(10)11)125(195)166-51-36-43-92(166)117(187)146-75(22)106(176)152-86(54-65(6)7)113(183)163-103(73(20)26-3)123(193)157-91(63-168)116(186)153-88(57-77-59-141-79-38-28-27-37-78(77)79)115(185)164-102(72(19)25-2)122(192)151-82(40-30-33-48-131)108(178)149-84(42-35-50-140-127(137)138)109(179)148-81(39-29-32-47-130)110(180)156-90(60-144-128(139)197)126(196)167(52-46-94(135)171)129(198)158-80(105(136)175)44-45-93(134)170/h27-28,37-38,59,64-76,80-92,98-104,141,168-169H,24-26,29-36,39-58,60-63,130-133H2,1-23H3,(H2,134,170)(H2,135,171)(H2,136,175)(H,142,188)(H,143,189)(H,145,173)(H,146,187)(H,147,174)(H,148,179)(H,149,178)(H,150,182)(H,151,192)(H,152,176)(H,153,186)(H,154,190)(H,155,191)(H,156,180)(H,157,193)(H,158,198)(H,159,172)(H,160,177)(H,161,181)(H,162,194)(H,163,183)(H,164,185)(H,165,184)(H4,137,138,140)(H3,139,144,197) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUTLIKVUEDLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CNC(=O)N)C(=O)N(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H224N38O31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2803.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91261-16-4 |
Source
|
Record name | Apitoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091261164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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